2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3-methylbutyl)acetamide 2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3-methylbutyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1040658-03-4
VCID: VC11945458
InChI: InChI=1S/C15H19ClN4O3S3/c1-9(2)5-6-18-12(21)8-24-15-19-7-10(14(17)20-15)26(22,23)13-4-3-11(16)25-13/h3-4,7,9H,5-6,8H2,1-2H3,(H,18,21)(H2,17,19,20)
SMILES: CC(C)CCNC(=O)CSC1=NC=C(C(=N1)N)S(=O)(=O)C2=CC=C(S2)Cl
Molecular Formula: C15H19ClN4O3S3
Molecular Weight: 435.0 g/mol

2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3-methylbutyl)acetamide

CAS No.: 1040658-03-4

Cat. No.: VC11945458

Molecular Formula: C15H19ClN4O3S3

Molecular Weight: 435.0 g/mol

* For research use only. Not for human or veterinary use.

2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3-methylbutyl)acetamide - 1040658-03-4

Specification

CAS No. 1040658-03-4
Molecular Formula C15H19ClN4O3S3
Molecular Weight 435.0 g/mol
IUPAC Name 2-[4-amino-5-(5-chlorothiophen-2-yl)sulfonylpyrimidin-2-yl]sulfanyl-N-(3-methylbutyl)acetamide
Standard InChI InChI=1S/C15H19ClN4O3S3/c1-9(2)5-6-18-12(21)8-24-15-19-7-10(14(17)20-15)26(22,23)13-4-3-11(16)25-13/h3-4,7,9H,5-6,8H2,1-2H3,(H,18,21)(H2,17,19,20)
Standard InChI Key BZERTXNIMHWDQU-UHFFFAOYSA-N
SMILES CC(C)CCNC(=O)CSC1=NC=C(C(=N1)N)S(=O)(=O)C2=CC=C(S2)Cl
Canonical SMILES CC(C)CCNC(=O)CSC1=NC=C(C(=N1)N)S(=O)(=O)C2=CC=C(S2)Cl

Introduction

Synthesis and Preparation

The synthesis of such a compound would typically involve multiple steps, including the formation of the pyrimidine and thiophene rings, followed by the introduction of the sulfonyl group and the acetamide moiety. Reagents like 5-chlorothiophene-2-sulfonyl chloride could be used in the synthesis process .

Potential Applications

Compounds with similar structures often exhibit biological activity, such as anti-inflammatory or anticancer properties, depending on their specific functional groups and molecular interactions . The presence of a pyrimidine ring and a sulfonyl group might suggest potential applications in pharmaceuticals, particularly in areas where such scaffolds are known to interact with biological targets.

Research Findings and Data

Given the lack of specific data on this compound, research findings would typically focus on its structural analogs. For instance, compounds with pyrimidine and sulfonyl groups have been studied for their potential as inhibitors or modulators of various enzymes and receptors .

Table: Potential Biological Activities of Similar Compounds

Compound FeaturePotential Biological Activity
Pyrimidine RingAntiviral, anticancer
Sulfonyl GroupEnzyme inhibition, anti-inflammatory
Thiophene RingAntimicrobial, anticancer
Acetamide MoietyModulation of biological targets

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator